N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
Properties
Molecular Formula |
C18H17BrClNO3S |
|---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H17BrClNO3S/c19-15-5-1-3-13(9-15)11-21(17-7-8-25(23,24)12-17)18(22)14-4-2-6-16(20)10-14/h1-6,9-10,17H,7-8,11-12H2 |
InChI Key |
UAKWBLURUDZCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis and Reaction Optimization
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene dioxide component is synthesized via oxidation of tetrahydrothiophene followed by functionalization. A representative protocol involves:
- Oxidation : Treatment of tetrahydrothiophene with hydrogen peroxide (30%) in acetic acid at 50–60°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide.
- Amination : Reaction with hydroxylamine hydrochloride in ethanol/water under reflux to introduce the amine group.
Table 1: Reaction Conditions for Tetrahydrothiophene Dioxide Intermediate
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH | 50–60°C | 6–8 h | 85% |
| Amination | NH₂OH·HCl, EtOH/H₂O | Reflux | 4 h | 72% |
Bromobenzyl Functionalization of Benzamide
The 3-bromobenzyl group is introduced via nucleophilic substitution or Ullmann-type coupling. A method adapted from CN105198801A involves:
- Reacting 3-bromo-benzyl chloride with benzamide in the presence of triethylamine (TEA) as a base.
- Solvent systems such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed at 20–50°C for 0.5–3 hours.
Table 2: Bromobenzylation Reaction Parameters
| Parameter | Value |
|---|---|
| Molar ratio | 1:1 (benzamide:3-bromo-benzyl chloride) |
| Solvent | THF/DCM |
| Base | Triethylamine (1–10 eq) |
| Temperature | 20–50°C |
| Reaction time | 0.5–3 h |
| Yield | 65–78% |
Final Coupling Reaction
The pivotal step involves coupling the bromobenzylated benzamide with the 1,1-dioxidotetrahydrothiophen-3-amine intermediate. EvitaChem’s protocol highlights:
- Use of copper(I) iodide (CuI) as a catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand.
- Reaction in 1,4-dioxane at 80–100°C under nitrogen for 24–48 hours.
Table 3: Coupling Reaction Optimization
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | DMEDA (20 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Time | 24–48 h |
| Yield | 58–70% |
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Steric Hindrance
The bulky tetrahydrothiophene dioxide group impedes coupling efficiency. Solutions include:
- Elevated temperatures (100°C) to enhance reaction kinetics.
- Ligand optimization : DMEDA improves copper catalyst activity.
Applications and Derivatives
While direct applications of N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide remain under investigation, structurally analogous benzamides exhibit:
Scientific Research Applications
N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the dioxidotetrahydrothiophenyl group suggests potential interactions with sulfur-containing biomolecules, while the aromatic rings may engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations on the Benzamide/Benzyl Groups
- N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (CAS: 578719-46-7): Substituents: 2-chlorobenzyl and 3-ethoxybenzamide. The 2-chloro position on the benzyl ring and 3-ethoxy group on the benzamide contrast with the target compound’s 3-bromo and 3-chloro substituents.
- 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS: 846065-55-2): Substituents: 4-diethylaminobenzyl and 3-chlorobenzamide. The diethylamino group introduces a basic nitrogen, enhancing solubility in acidic conditions. This contrasts with the electron-withdrawing bromine in the target compound, which may reduce bioavailability .
- N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methylbenzofuran-3-yl)acetamide: Substituents: 3-chlorobenzyl and a benzofuran-acetamide group. This structural difference could influence binding interactions in biological systems .
2.2 Variations in the Tetrahydrothiophen-Dioxide Ring
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8): Substituents: Ethyl group on the tetrahydrothiophen-dioxide nitrogen and a nitrobenzamide. The ethyl group may reduce steric hindrance compared to the bulkier benzyl group in the target compound .
2.3 Halogenation Patterns
N-(3-Bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide (CAS: 862484-81-9):
3-Chloro-N-phenylbenzamide :
Functional Implications
- This contrasts with ethoxy or diethylamino groups, which donate electrons .
- However, halogen substituents may counterbalance this by enhancing lipophilicity .
Biological Activity
N-(3-bromobenzyl)-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Bromobenzyl group : Enhances lipophilicity and may contribute to receptor binding.
- Chlorobenzamide moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Dioxidotetrahydrothiophen group : May play a role in redox reactions and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, benzamide derivatives have shown potent cytotoxic effects against Molt-3 leukemia cells with IC50 values under 6.5 µM . The mechanism of action often involves cell cycle arrest, particularly at the S-phase, which is critical for cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the chloro and bromine substituents may allow the compound to interact with specific enzymes involved in cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, possibly through mitochondrial pathways.
- Cell Cycle Arrest : As noted, certain derivatives cause S-phase arrest, preventing DNA replication and leading to apoptosis.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications in the benzamide structure significantly influenced their antiproliferative activity .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce S-phase arrest. It was found that they interfere with DNA synthesis pathways, leading to cell cycle disruption and subsequent apoptosis .
Data Table: Biological Activity Summary
Q & A
Q. Key Reaction Conditions :
| Step | Reactants | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 3-chlorobenzoyl chloride, substituted amines | DCC | THF | 60-75 |
| 2 | Tetrahydrothiophene derivative | mCPBA | CH₂Cl₂ | 80-90 |
Basic: What spectroscopic and crystallographic methods are employed for characterization?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Dihedral Angle (Benzamide Rings) | 9.1° (molecule 1), 7.3° (molecule 2) | |
| Hydrogen Bond Length (N–H⋯O) | 2.89–3.01 Å |
Advanced: How do conformational dynamics of the benzamide moiety influence biological activity?
Methodological Answer:
The antiparallel alignment of N–H and C=O groups in the benzamide core (dihedral angles <10°) enhances hydrogen-bonding interactions with enzyme active sites (e.g., bacterial MurA) .
- Structure-Activity Relationship (SAR) :
- Bromine Substituent : Increases lipophilicity, improving membrane permeability.
- Sulfone Group : Stabilizes binding via dipole interactions with catalytic residues (e.g., Lys22 in MurA) .
- Validation : Compare IC₅₀ values of analogs with varying dihedral angles using in vitro enzymatic assays .
Advanced: How to resolve contradictions in crystallographic data between studies?
Methodological Answer:
Contradictions (e.g., dihedral angles, hydrogen-bond patterns) arise from:
Crystallization Conditions : Solvent polarity affects molecular packing.
Refinement Protocols : SHELX vs. PHENIX may yield slight variations.
Q. Resolution Strategies :
- High-Resolution Data : Collect datasets with Rint < 5% to reduce noise .
- Comparative Analysis : Use Mercury (CCDC) to overlay structures and identify torsional differences .
- Hydrogen Bond Networks : Analyze intermolecular interactions (e.g., N–H⋯O vs. C–H⋯Cl) to explain packing variations .
Advanced: How can molecular docking predict inhibitory potential against bacterial enzymes?
Methodological Answer:
Target Selection : Use bacterial MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) as a model .
Docking Workflow :
- Protein Preparation : Optimize MurA (PDB: 1UAE) via AutoDockTools.
- Ligand Optimization : Assign Gasteiger charges and minimize energy with Avogadro.
- Grid Box : Center on catalytic site (Lys22, Asp305).
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A ΔG ≤ -8.5 kcal/mol correlates with IC₅₀ < 10 µM .
Q. Example Docking Results :
| Compound | ΔG (kcal/mol) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|---|
| Target | -9.2 | 5.3 | 6.1 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
